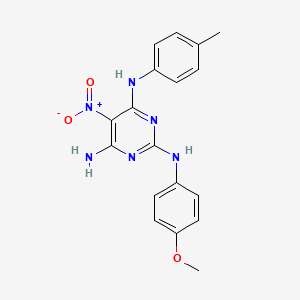

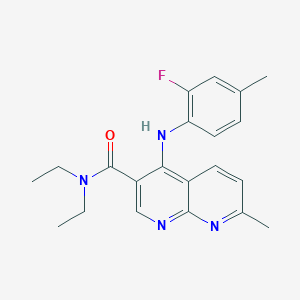

N~2~-(4-methoxyphenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N~2~-(4-methoxyphenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine" is a complex organic molecule that features a pyrimidine core with nitro, methoxy, and methylphenyl substituents. This structure is indicative of a molecule that could have interesting chemical properties and potential applications in various fields such as pharmaceuticals, materials science, or as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the formation of pyrimidine rings through condensation reactions, as well as the introduction of substituents like nitro, methoxy, and methylphenyl groups through various substitution reactions. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones involves the reaction of substituted phenyl aminoisoxazolones with a nitropyridine group, leading to the formation of imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a similar compound with methoxy phenyl substituents was determined using X-ray powder diffraction, revealing a triclinic space group and providing insights into the intermolecular interactions within the crystal lattice . Additionally, the molecular structure of 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde was analyzed, showing a three-dimensional hydrogen-bonded framework . These studies suggest that the compound of interest may also exhibit a complex solid-state structure with potential hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be quite diverse, depending on the nature of the substituents. For example, methoxy-substituted pyrimidines can undergo thermal rearrangement in the presence of triethylamine to yield N-methyl-2(or 4)-oxopyrimidines . The presence of a nitro group can also influence the reactivity, as seen in the synthesis of quinoline proton sponges, where nitroquinolines react with dimethylamine to produce aminodehalogenation products . These reactions highlight the potential for the compound to participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the nitro, methoxy, and methylphenyl groups. These substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of methoxy groups can increase the electron density on the aromatic ring, potentially affecting the molecule's reactivity towards electrophiles . The nitro group is an electron-withdrawing group and could make the pyrimidine ring more susceptible to nucleophilic attack. The physical properties such as melting point and solubility would need to be determined experimentally, as they are not discussed in the provided papers.

科学的研究の応用

Chemical Synthesis and Rearrangements

The thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines to N-methyl-2(or 4)-oxopyrimidines highlights the reactivity of methoxypyrimidines under specific conditions, showcasing a foundational approach to synthesizing related compounds including the target molecule. This study underscores the intermolecular and ionic nature of such rearrangements, providing insights into the chemical behavior of N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (Brown & Lee, 1970).

Reaction Mechanisms

Investigations into the transetherification of alkoxy-derivatives of pyrimidine, including conditions that favor the formation of propoxy-homologues, provide a chemical framework relevant to modifying the target molecule. Such studies illuminate the reactive potential of methoxypyrimidines in the presence of silver oxide, contributing to a broader understanding of their chemical versatility (Brown & Sugimoto, 1970).

Application in Synthesis of Novel Compounds

The synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]-pyridines and indoles elucidates a pathway for creating complex molecules from pyrimidine derivatives. This research highlights the synthetic utility of the target molecule in forming structures with potential biological relevance (Khalafy, Setamdideh, & Dilmaghani, 2002).

Photochemical and Electrochemical Studies

Photochemical studies of aromatic compounds, including the influence of aliphatic amines on the photochemistry of bromopyrimidines, provide insight into the light-induced reactions of pyrimidine derivatives. These findings are essential for understanding the photostability and photoactivation of molecules similar to the target compound, which could influence their application in material science or photopharmacology (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

Corrosion Inhibition

Triazine derivatives, related to the chemical structure of the target molecule, have been studied for their efficacy as corrosion inhibitors for steel in acidic mediums. This research illustrates the potential industrial applications of pyrimidine derivatives in protecting metals from corrosion, offering insights into their practical utility beyond theoretical and laboratory settings (Yadav et al., 2015).

特性

IUPAC Name |

2-N-(4-methoxyphenyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3/c1-11-3-5-12(6-4-11)20-17-15(24(25)26)16(19)22-18(23-17)21-13-7-9-14(27-2)10-8-13/h3-10H,1-2H3,(H4,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQWBSZKLDXKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-methoxyphenyl)-5-nitro-N4-(p-tolyl)pyrimidine-2,4,6-triamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)

![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)